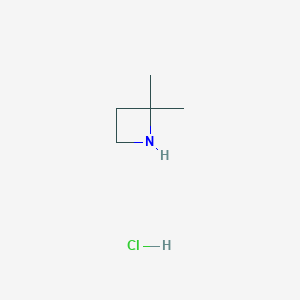

2,2-Dimethylazetidine hydrochloride

Description

Historical Trajectories and Evolution of Azetidine (B1206935) Chemistry

The study of azetidines, saturated four-membered rings containing one nitrogen atom, has a rich history rooted in the broader exploration of heterocyclic compounds. wikipedia.orgbritannica.com Initially, the synthesis of these strained ring systems posed a significant challenge to chemists. numberanalytics.com Early methods often involved multi-step sequences and were not always efficient. wikipedia.org A significant breakthrough in azetidine synthesis was the application of cyclization reactions, particularly those involving intramolecular nucleophilic substitution. rsc.orgrsc.org This approach typically involves a heteroatom nucleophile displacing a leaving group on a γ-carbon under basic conditions. rsc.org

Over the years, synthetic methodologies have evolved considerably. The development of photochemical reactions, such as the aza Paternò-Büchi reaction, which involves a [2+2] photocycloaddition between an imine and an alkene, provided a powerful tool for constructing functionalized azetidines. nih.gov More recent advancements include transition metal-catalyzed reactions, such as palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which have further expanded the synthetic chemist's toolbox for accessing these valuable structures. rsc.org The continuous development of new synthetic strategies underscores the enduring importance of azetidines in organic chemistry. rsc.orgnih.gov

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Strategy

Four-membered nitrogen heterocycles, particularly azetidines, are of considerable strategic importance in organic synthesis. numberanalytics.comnih.gov Their significance stems from a combination of their inherent ring strain and their utility as versatile building blocks. rsc.org The ring strain of azetidines, approximately 25.4 kcal/mol, is a key feature that dictates their reactivity. rsc.org This strain is substantial enough to facilitate unique chemical transformations, yet the ring is significantly more stable than the highly reactive three-membered aziridines, allowing for easier handling and purification. rsc.org

This unique reactivity makes azetidines valuable intermediates for the synthesis of more complex nitrogen-containing molecules. nih.gov They can undergo a variety of transformations, including ring-opening reactions, ring expansions, and functional group interconversions, providing access to a diverse array of chemical structures. numberanalytics.comrsc.org Furthermore, the incorporation of an azetidine ring into a larger molecule can impart specific conformational constraints and influence its biological activity. nih.gov This has made them attractive scaffolds in medicinal chemistry and drug discovery. numberanalytics.comrsc.org

Conceptual Framework of 2,2-Dimethylazetidine (B3375242) Hydrochloride as a Research Compound

2,2-Dimethylazetidine hydrochloride is a specific derivative of the azetidine family that has garnered attention as a valuable research compound. Its structure features a four-membered azetidine ring with two methyl groups attached to the carbon atom at the 2-position, and it is supplied as a hydrochloride salt. achemblock.com The presence of the gem-dimethyl group introduces steric hindrance around the adjacent nitrogen atom, which can influence its reactivity and selectivity in chemical reactions. This steric bulk can direct the outcome of reactions, making it a useful tool for controlling stereochemistry and regioselectivity.

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various reaction conditions. One common synthetic route to this compound involves the cyclization of suitable precursors, such as 2,2-dimethyl-1,3-diaminopropane, in the presence of an acid. Its role as a research compound is primarily as a building block in the synthesis of more complex molecules, where the 2,2-dimethylazetidine moiety can be incorporated to probe structure-activity relationships or to introduce specific physical and chemical properties.

Scope and Academic Relevance of Current Research Endeavors

Current research involving 2,2-Dimethylazetidine and its derivatives spans various areas of organic and medicinal chemistry. A significant focus is on its use as a rigid analog of a diethylamine (B46881) group in the design of pharmacologically active compounds. nih.gov For instance, lysergamides prepared from isomeric 2,4-dimethylazetidines have been synthesized to map the binding orientation of the diethylamide moiety in potent hallucinogenic agents like LSD. nih.gov This research highlights how the conformational constraints imposed by the azetidine ring can be used to probe receptor binding and understand the structural requirements for biological activity.

The synthesis of various substituted azetidines, including those with dimethyl groups, continues to be an active area of investigation. Researchers are exploring new and more efficient synthetic methods to access these compounds, driven by their potential as key intermediates in the development of novel therapeutics. rsc.orgrsc.org The unique structural and reactive properties of azetidines ensure their continued relevance in academic and industrial research, with ongoing efforts to exploit their potential in areas ranging from catalysis to materials science. numberanalytics.com

Data Tables

Table 1: Physicochemical Properties of 2,2-Dimethylazetidine and its Hydrochloride Salt

| Property | 2,2-Dimethylazetidine | This compound |

| CAS Number | 1086266-55-8 achemblock.com | 1088884-71-2 achemblock.com |

| Molecular Formula | C₅H₁₁N achemblock.com | C₅H₁₂ClN chemicalbook.com |

| Molecular Weight | 85.15 g/mol achemblock.com | 121.61 g/mol chemicalbook.com |

| IUPAC Name | 2,2-dimethylazetidine achemblock.com | 2,2-dimethylazetidine;hydrochloride achemblock.com |

| SMILES | CC1(C)CCN1 achemblock.com | CC1(C)CCN1.Cl achemblock.com |

Table 2: Comparison of Ring Strain in Small Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 rsc.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-5(2)3-4-6-5;/h6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFLUJFTPGVNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Dimethylazetidine Hydrochloride and Its Congeners

Direct Construction of the 2,2-Dimethylazetidine (B3375242) Ring System

The formation of the strained four-membered azetidine (B1206935) ring requires carefully designed synthetic strategies. This section details methodologies specifically tailored to the construction of the 2,2-dimethylazetidine core.

Intramolecular Cyclization via Nucleophilic Substitution Pathways

A common and effective method for the synthesis of azetidines involves the intramolecular cyclization of γ-haloamines. This approach relies on the nucleophilic attack of the amine onto an electrophilic carbon bearing a leaving group, typically a halogen. The synthesis of 2,2-dimethylazetidine via this pathway often starts from a readily available precursor, such as 3-amino-2,2-dimethylpropan-1-ol.

The hydroxyl group is first converted to a good leaving group, such as a halide. The subsequent intramolecular nucleophilic substitution, often carried out in the presence of a base, leads to the formation of the 2,2-dimethylazetidine ring. The final step involves treatment with hydrochloric acid to yield the hydrochloride salt.

A representative reaction scheme is the cyclization of N-(3-chloro-2,2-dimethylpropyl)acetamide under basic conditions. The acetamide (B32628) protection facilitates the handling of the amino group and can be removed during the final acidification step.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| N-(3-chloro-2,2-dimethylpropyl)acetamide | 1. Base (e.g., NaH, K2CO3) 2. HCl | 2,2-Dimethylazetidine hydrochloride | Moderate to Good |

Reductive Cyclization of Precursor Intermediates

Reductive cyclization offers an alternative approach to the azetidine ring system, often starting from precursors with different functionalities. A notable example is the reductive cyclization of β-azido ketones or aldehydes. For the synthesis of 2,2-dimethylazetidine, a suitable precursor would be 1-azido-3,3-dimethyl-2-butanone.

The reduction of the azide (B81097) to an amine and the ketone to a hydroxyl group can be achieved in a single step using a reducing agent like lithium aluminum hydride (LiAlH4). The in situ generated amino alcohol can then undergo intramolecular cyclization. Another pathway involves the reductive amination of a γ-azido aldehyde, such as 3-azido-2,2-dimethylpropanal, where a reducing agent in the presence of a nitrogen source leads to the formation of the azetidine ring.

| Precursor | Key Transformation | Reagents | Intermediate | Final Product |

| 1-azido-3,3-dimethyl-2-butanone | Reduction of azide and ketone | LiAlH4 | 1-amino-3,3-dimethyl-2-butanol | 2,2-Dimethylazetidine |

| 3-azido-2,2-dimethylpropanal | Reductive amination | H2, Catalyst (e.g., Pd/C), NH3 | N/A | 2,2-Dimethylazetidine |

Catalytic Strategies for Ring Formation: Contemporary Approaches

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for the construction of cyclic compounds. For azetidine synthesis, transition metal-catalyzed reactions have shown significant promise. One such approach is the palladium-catalyzed cyclization of a 1,3-dihalo-2,2-dimethylpropane with a nitrogen source like ammonia (B1221849) or a primary amine. This method allows for the direct formation of the C-N bonds necessary for the azetidine ring.

Another contemporary approach involves photocatalytic [2+2] cycloadditions between imines and alkenes. While not yet specifically detailed for 2,2-dimethylazetidine, this methodology represents a frontier in azetidine synthesis, offering mild reaction conditions and the potential for high stereoselectivity.

| Reactants | Catalyst | Reaction Type | Product |

| 1,3-dihalo-2,2-dimethylpropane, Ammonia | Palladium complex | C-N cross-coupling | 2,2-Dimethylazetidine |

| Imine, Alkene | Photocatalyst (e.g., Iridium complex) | [2+2] Cycloaddition | Substituted Azetidine |

Exploration of Isomeric Dimethylazetidine Synthesis for Comparative Studies

To understand the structure-activity relationships of dimethylazetidines, it is crucial to have access to their various isomers. This section outlines synthetic routes to 2,4-dimethylazetidine (B2808748) and 3,3-dimethylazetidine (B189357) hydrochlorides.

Synthetic Routes to 2,4-Dimethylazetidine Hydrochloride

The synthesis of 2,4-dimethylazetidine introduces the complexity of stereoisomerism, with the potential for cis and trans isomers. The synthesis of different stereoisomers of 2,4-dimethylazetidine has been reported, often starting from chiral precursors or employing stereoselective reactions. nih.gov For instance, lysergic acid amides have been prepared from (R,R)-(-)-, (S,S)-(+)-, and cis-2,4-dimethyl azetidine to explore their pharmacological activity. nih.gov

A common strategy involves the cyclization of substituted homoallylamines. The stereochemical outcome of the cyclization can often be controlled by the choice of reagents and reaction conditions.

| Isomer | Starting Material (Example) | Key Synthetic Step |

| (S,S)-(+)-2,4-Dimethylazetidine | Chiral amino alcohol | Stereoselective cyclization |

| (R,R)-(-)-2,4-Dimethylazetidine | Chiral amino alcohol | Stereoselective cyclization |

| cis-2,4-Dimethylazetidine | Achiral precursor | Diastereoselective cyclization |

Methodologies for 3,3-Dimethylazetidine Hydrochloride Synthesis

The synthesis of 3,3-dimethylazetidine avoids the issue of stereoisomerism at the methyl-substituted carbons. A practical route to this isomer often begins with 1,3-diamino-2,2-dimethylpropane. The diamine can be prepared by reacting hydroxypivalaldehyde with ammonia and hydrogen in the presence of a nickel catalyst. google.com

The cyclization of 1,3-diamino-2,2-dimethylpropane to form the azetidine ring can be achieved through various methods, including the formation of a suitable leaving group on one of the amino groups followed by intramolecular nucleophilic attack by the other. The resulting 3,3-dimethylazetidine is then converted to its hydrochloride salt.

| Starting Material | Precursor Synthesis | Cyclization Strategy | Final Product |

| 1,3-Diamino-2,2-dimethylpropane | Reductive amination of hydroxypivalaldehyde | Intramolecular N-alkylation | 3,3-Dimethylazetidine hydrochloride |

Stereoselective and Asymmetric Synthesis of Chiral Dimethylazetidines

The construction of chiral azetidine frameworks, particularly those bearing gem-dimethyl substitution, presents a formidable challenge in synthetic organic chemistry. The precise control of stereochemistry at the azetidine core is crucial for the development of novel therapeutic agents and chiral ligands. This section explores the key strategies employed to achieve stereoselectivity in the synthesis of dimethylazetidines.

Enantioselective Approaches to 2,2-Dimethylazetidine Scaffolds

The enantioselective synthesis of 2,2-dimethylazetidine scaffolds, while not extensively documented for the parent compound, can be approached through established principles of asymmetric synthesis. A primary strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a key bond-forming reaction. These auxiliaries, often derived from readily available natural products like amino acids, terpenes, or carbohydrates, can be removed and recycled after the desired stereocenter has been established researchgate.netnih.gov.

For instance, a prochiral substrate could be appended with a chiral auxiliary, such as an Evans oxazolidinone or a Corey-Itsuno catalyst-derived moiety, to facilitate a diastereoselective cyclization or alkylation step. The steric hindrance and electronic properties of the auxiliary would favor the formation of one diastereomer over the other. Subsequent removal of the auxiliary would then yield the enantioenriched 2,2-dimethylazetidine. The effectiveness of this approach hinges on high diastereoselectivity in the key transformation and the ease of auxiliary removal without racemization researchgate.netwilliams.edu.

Another viable, though more advanced, approach is the use of asymmetric catalysis. This involves a chiral catalyst that can differentiate between enantiotopic faces of a prochiral substrate or enantiomers in a racemic mixture. While specific examples for 2,2-dimethylazetidine are not prevalent in the reviewed literature, methodologies developed for other substituted azetidines could be adapted.

Diastereoselective Control in Ring-Closing Reactions

Diastereoselective control is a critical aspect of synthesizing substituted azetidines, particularly when multiple stereocenters are being created. A notable example, although for the 3,3-dimethyl isomer, demonstrates the power of intramolecular cyclization to achieve high diastereoselectivity. An iodine-mediated intramolecular cyclization of γ-prenylated amines has been developed as a convenient route to 3,3-dimethylazetidines in a highly diastereoselective manner rsc.org. This strategy highlights how the geometry of the starting material and the mechanism of the cyclization can effectively control the relative stereochemistry of the newly formed ring.

This approach underscores a general principle that can be applied to the synthesis of 2,2-dimethylazetidines. By starting with an acyclic precursor containing the necessary stereochemical information, an intramolecular ring-closing reaction can proceed with a high degree of stereocontrol. The transition state of the cyclization is often highly ordered, allowing for the efficient transfer of chirality from the starting material to the final product.

Emerging Synthetic Strategies and Sustainable Chemistry Principles

The field of azetidine synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient methods. These emerging strategies often leverage novel activation modes, such as photocatalysis and C-H bond functionalization, to construct the strained four-membered ring system under mild conditions.

Photocatalytic Cycloadditions in Azetidine Synthesis

Visible-light-mediated photocatalysis has emerged as a powerful tool for the synthesis of azetidines through [2+2] cycloaddition reactions researchgate.netnih.govchemrxiv.orgchemrxiv.org. This approach offers a mild and efficient alternative to traditional thermal or UV-light-driven methods. In a typical photocatalytic cycle, a photosensitizer absorbs visible light and transfers its energy to one of the reactants, promoting it to an excited state. This excited species can then undergo a cycloaddition with a suitable partner to form the azetidine ring researchgate.netyoutube.com.

For the synthesis of a 2,2-dimethylazetidine scaffold, a potential strategy would involve the photocatalytic [2+2] cycloaddition of an imine or an imine equivalent with isobutylene. The reaction would likely proceed through a stepwise mechanism involving a diradical intermediate. The success of such a reaction would depend on the relative energies of the reactants' excited states and the stability of the intermediates. The use of visible light and a photocatalyst aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous reagents nih.govnih.govrsc.org.

Recent advancements have demonstrated the use of iridium-based photocatalysts for the intermolecular aza Paternò-Büchi reaction, utilizing the triplet state reactivity of oximes to achieve [2+2] cycloadditions with a wide range of alkenes under mild conditions nih.gov. This methodology provides a promising avenue for the synthesis of highly functionalized azetidines.

Metal-Catalyzed C-H Amination Routes

Metal-catalyzed C-H amination has become a transformative strategy for the synthesis of nitrogen-containing heterocycles, including azetidines. This approach involves the direct conversion of a C-H bond into a C-N bond, offering a highly atom-economical and step-efficient route to the desired products. Both palladium and rhodium catalysts have been extensively studied for their ability to facilitate intramolecular C-H amination reactions researchgate.netpsu.edunih.govduke.edu.

In the context of 2,2-dimethylazetidine synthesis, a suitable acyclic amine precursor bearing a gem-dimethyl group at the appropriate position could undergo an intramolecular C-H amination to form the azetidine ring. For example, a primary or secondary amine tethered to a neopentyl-like fragment could be cyclized using a palladium or rhodium catalyst. The reaction typically involves the formation of a metal-nitrenoid intermediate, which then inserts into a C-H bond. The regioselectivity of the C-H insertion is a critical factor and can often be controlled by the catalyst and the directing group on the nitrogen atom. Iron-catalyzed intramolecular C-H amination of aliphatic azides has also been reported as a powerful tool for preparing nitrogen heterocycles nih.gov.

The development of directing group strategies in rhodium-catalyzed C-H amination has significantly enhanced the step and atom economy of these reactions, aligning with the principles of green chemistry researchgate.net. These methods represent a significant advance in the synthesis of strained ring systems like azetidines, providing access to these valuable motifs from simple and readily available starting materials.

Elucidation of Reactivity and Reaction Mechanisms of 2,2 Dimethylazetidine Hydrochloride

Fundamental Strain-Driven Reactivity of Azetidine (B1206935) Ring Systems

Azetidines, as four-membered nitrogen-containing heterocycles, exhibit significant ring strain, which is a primary driver of their reactivity. rsc.orgrsc.orgresearchwithrutgers.com This strain, estimated to be approximately 25.4 kcal/mol, lies between that of the more reactive aziridines (27.7 kcal/mol) and the less strained, more stable pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain makes azetidines both manageable to handle and uniquely reactive under specific conditions. rsc.orgrsc.orgresearchwithrutgers.com The presence of the gem-dimethyl group at the C2 position of 2,2-dimethylazetidine (B3375242) introduces additional steric hindrance and electronic effects that influence its reactivity profile.

The reactivity of azetidines is largely characterized by reactions that lead to the cleavage of the strained C-N or C-C bonds, thereby relieving the ring strain. rsc.orgnih.gov The nitrogen atom's lone pair of electrons plays a crucial role in the ring's reactivity, and its basicity can be influenced by substituents. nih.gov In the case of 2,2-dimethylazetidine hydrochloride, the nitrogen is protonated, which further activates the ring towards certain transformations.

Ring-Opening Reactions and Mechanistic Pathways

Ring-opening reactions are a hallmark of azetidine chemistry, providing a versatile route to a variety of functionalized acyclic amines. magtech.com.cnnih.gov These reactions can be initiated by either nucleophiles or electrophiles and are often facilitated by the inherent strain of the four-membered ring. nih.govmagtech.com.cn

Nucleophilic Ring-Opening Processes

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn For these reactions to occur, the azetidine ring often requires activation, for instance, by converting it into a quaternary ammonium (B1175870) salt, as is the case with this compound. magtech.com.cn The regioselectivity of the nucleophilic attack is a key consideration and is influenced by both electronic and steric factors. magtech.com.cn

Generally, nucleophiles attack one of the carbon atoms adjacent to the nitrogen. In unsymmetrically substituted azetidines, the site of attack is determined by the nature of the substituents. magtech.com.cn For 2-alkylazetidines, sterically bulky or strong nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen due to steric hindrance. magtech.com.cn In the case of 2,2-dimethylazetidine, the C2 carbon is highly substituted, making the C4 position the more likely site for nucleophilic attack in many instances. The process typically follows an SN2-type mechanism, leading to stereoselective and regioselective formation of functionalized linear amines. nih.goviitk.ac.in

Electrophilic Activation and Transformation

Electrophilic activation of the azetidine ring is another important pathway for its transformation. In the case of this compound, the nitrogen atom is already protonated, which can be considered a form of electrophilic activation. Further reaction with electrophiles can occur after deprotonation to the free amine. The reaction of the azetidine nitrogen with an electrophile, such as an acid chloride, can form an aziridinium (B1262131) ion intermediate. bioorg.org This highly activated intermediate is then susceptible to nucleophilic attack, often by the counterion of the electrophile, leading to ring-opened products. bioorg.org

Recent developments have also explored electrophilic azetidinylation, where azetidine derivatives themselves act as electrophiles. chemrxiv.orgrsc.org This strategy allows for the direct attachment of the azetidine ring to various nucleophiles. chemrxiv.orgrsc.org

Derivatization Strategies for this compound

Derivatization of this compound allows for the synthesis of a wide array of more complex molecules. These strategies can target the nitrogen atom or the carbon centers of the ring.

Functionalization of the Nitrogen Atom

The nitrogen atom of 2,2-dimethylazetidine is a key site for functionalization. After neutralizing the hydrochloride salt to the free base, the secondary amine can readily undergo a variety of reactions. N-functionalization can be achieved through reactions with a range of electrophiles. nih.gov Common derivatizations include N-alkylation and N-acylation.

For instance, N-alkylation can be performed using alkyl halides. nih.gov N-acylation, the introduction of an acyl group, can be accomplished using acylating agents like acid anhydrides or acid chlorides. organic-chemistry.org These reactions are fundamental in modifying the electronic properties and steric environment of the azetidine ring, which in turn influences its subsequent reactivity.

Alkylation and Acylation at Carbon Centers

While functionalization at the nitrogen is more common, reactions at the carbon centers of the azetidine ring are also possible, though often more complex. The C2 position of 2,2-dimethylazetidine is sterically hindered, making direct functionalization at this site challenging. However, metalation of the C2 position of N-protected azetidines, followed by trapping with an electrophile, is a known strategy for introducing substituents at this position. nih.gov

Acylation at carbon centers is less direct and often involves ring-opening followed by subsequent modifications. For example, a tandem homologation-acylation reaction has been developed for β-dicarbonyls, which could potentially be adapted for azetidine-containing substrates. nih.gov

Interactive Data Table of Compounds

Generation of Spirocyclic and Fused Azetidine Derivatives

The inherent ring strain of the azetidine core is a driving force in the synthesis of spirocyclic and fused heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their rigid three-dimensional nature and structural novelty. researchgate.net

Spirocyclic Azetidines:

The synthesis of spirocyclic azetidines often involves the reaction of an azetidine derivative with a suitable cyclic precursor. For instance, multifunctional spirocycles can be synthesized from common cyclic carboxylic acids in a two-step process involving the formation of azetidinones followed by reduction to the corresponding azetidines. nih.gov These spirocyclic compounds can serve as bioisosteres for more common saturated six-membered heterocycles like morpholine (B109124) and piperazine, offering novel patent-free analogs of existing drugs. nih.gov

One notable approach is the silver-catalyzed 1,3-dipolar cycloaddition reaction. This method utilizes methyl 2-(azetidin-3-ylidene)acetate as a dipolarophile with imines derived from α-amino acid methyl esters to produce azetidine-containing spirocycles. whiterose.ac.uk

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| Methyl 2-(azetidin-3-ylidene)acetate | Imines from α-amino acid methyl esters | Silver | Azetidine-containing spirocycles | whiterose.ac.uk |

| Cyclic carboxylic acids | - | - | Spirocyclic azetidinones (intermediate) | nih.gov |

| Spirocyclic azetidinones | Reducing agent | - | Spirocyclic azetidines | nih.gov |

Fused Azetidine Derivatives:

The creation of fused azetidine derivatives often leverages the reactivity of the azetidine ring with bifunctional reagents. For example, the reaction of a haloperidol (B65202) derivative containing an amino group with chloroacetyl chloride in the presence of triethylamine (B128534) can lead to the formation of an azetidine ring fused to the existing molecular scaffold. orientjchem.org This strategy allows for the construction of complex polycyclic systems incorporating the azetidine moiety.

Role as a Key Building Block in Advanced Organic Transformations

This compound serves as a versatile building block for the synthesis of more complex molecules, finding application as a precursor for intricate heterocyclic structures and for incorporation into rigid molecular frameworks.

The azetidine ring is a valuable synthon for constructing larger and more elaborate heterocyclic systems. Its derivatives can be chemically manipulated to introduce further complexity. For instance, azetidine derivatives can be functionalized and then subjected to ring-opening or ring-expansion reactions to generate different heterocyclic cores.

The synthesis of various azetidine derivatives through reactions with reagents like chloroacetyl chloride demonstrates their utility as intermediates. researchgate.net These derivatives can then undergo further transformations. For example, the reaction of 2,4-diaminobenzo[g]quinazoline from bicyclic aromatic ketones highlights how heterocyclic precursors can lead to complex fused systems. researchgate.net

The compact and rigid nature of the azetidine ring makes it an attractive component for constructing molecules with well-defined three-dimensional shapes. This is particularly relevant in drug design, where molecular conformation plays a crucial role in biological activity.

Theoretical and Computational Investigations of 2,2 Dimethylazetidine Hydrochloride

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations offer a powerful tool to understand the intrinsic properties of molecules. For 2,2-Dimethylazetidine (B3375242) hydrochloride, these methods can elucidate the effects of protonation and gem-dimethyl substitution on the azetidine (B1206935) ring's electronic environment.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for predicting molecular properties. For 2,2-Dimethylazetidine hydrochloride, DFT calculations can provide valuable insights into its ground state properties, such as molecular geometry, charge distribution, and vibrational frequencies.

DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311+G(d,p) to achieve a good balance between accuracy and computational cost. The protonation of the nitrogen atom in the azetidinium ring introduces a positive charge, which significantly influences the electron distribution throughout the molecule. This charge is expected to be delocalized to some extent over the neighboring atoms. The presence of the two methyl groups at the C2 position introduces steric hindrance and also affects the electronic properties through inductive effects.

A hypothetical table of selected optimized geometric parameters for the 2,2-dimethylazetidinium cation, as would be obtained from DFT calculations, is presented below. These values are illustrative and based on general principles of chemical bonding and structure.

| Parameter | Predicted Value |

|---|---|

| C2-N Bond Length (Å) | 1.52 |

| C4-N Bond Length (Å) | 1.52 |

| C2-C3 Bond Length (Å) | 1.55 |

| C3-C4 Bond Length (Å) | 1.55 |

| ∠C2-N-C4 (°) | 88.0 |

| ∠N-C2-C3 (°) | 87.0 |

| Puckering Angle (°) | ~15-20 |

The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visually represent the charge distribution. For the 2,2-dimethylazetidinium cation, the MEP would show a high positive potential around the ammonium (B1175870) group and the adjacent hydrogen atoms, indicating these as the most likely sites for nucleophilic attack. The methyl groups would exhibit a more neutral potential.

Analysis of Aromaticity and Antiaromaticity in Azetidine Derivatives

Aromaticity is a key concept in chemistry, typically associated with cyclic, planar, and conjugated systems that follow Hückel's rule. Saturated rings, such as the azetidine ring in this compound, are inherently non-aromatic. The absence of a continuous pi-system precludes any possibility of aromatic stabilization.

Conversely, antiaromaticity is a characteristic of cyclic, planar, conjugated systems with 4n π electrons, leading to significant destabilization. Since this compound is a saturated compound, it does not meet the criteria for antiaromaticity. The study of aromaticity and antiaromaticity is therefore not directly relevant to the ground state of this specific molecule. However, it can become a consideration in potential reaction pathways where unsaturation might be introduced into the four-membered ring.

Conformational Analysis and Dynamics of the Four-Membered Ring

The four-membered azetidine ring is not planar due to ring strain. It adopts a puckered conformation to relieve some of this strain. The presence of substituents further influences the ring's conformation and dynamics.

Molecular Dynamics (MD) Simulations of Ring Flexibility

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For this compound in solution, MD simulations can provide a detailed picture of the flexibility of the azetidine ring and the interactions with the solvent and the chloride counter-ion. nih.gov

An MD simulation would typically be set up by placing the 2,2-dimethylazetidinium cation and a chloride anion in a box of solvent molecules, such as water. The system's trajectory would then be calculated by integrating Newton's laws of motion. Analysis of the trajectory would reveal the puckering motion of the azetidine ring, which involves the out-of-plane displacement of one of the carbon atoms. The gem-dimethyl group at the C2 position is expected to restrict the ring's flexibility compared to an unsubstituted azetidine. The simulations would also show the dynamics of the hydrogen bonds between the N-H group of the cation and the chloride anion or water molecules.

Energy Landscape and Preferred Conformations

The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. nih.gov For the 2,2-dimethylazetidinium cation, the energy landscape is characterized by different energy minima corresponding to various puckered conformations of the ring. The puckering of the azetidine ring can be described by a puckering coordinate.

Computational methods, such as potential energy surface (PES) scans using DFT, can be employed to map out the energy landscape. For the 2,2-dimethylazetidinium cation, the two primary puckered conformations would involve the C3 atom being either "up" or "down" relative to the plane defined by the other three ring atoms. Due to the C2-dimethyl substitution, these two conformations are not energetically equivalent. The conformation that minimizes steric interactions between the methyl groups and the rest of the ring will be the more stable one. A hypothetical energy profile for the ring puckering is shown below, illustrating the relative energies of the planar transition state and the puckered conformations.

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Planar (Transition State) | 5.0 |

| Puckered Conformation 1 | 0.0 |

| Puckered Conformation 2 | 1.5 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. mdpi.com For this compound, several reaction types could be investigated computationally.

One important class of reactions for azetidinium salts is nucleophilic ring-opening. nih.govnih.gov Due to the ring strain, the azetidine ring is susceptible to attack by nucleophiles. In the case of this compound, a nucleophile could attack either the C2 or C4 carbon atoms. DFT calculations can be used to model the reaction pathways for different nucleophiles and determine the preferred site of attack. The calculations would involve locating the transition state structures for both pathways and comparing their activation energies. The presence of the gem-dimethyl group at C2 would likely sterically hinder attack at this position, making C4 the more probable site for nucleophilic substitution.

Another potential reaction is deprotonation of the azetidinium ion to form the free base, 2,2-dimethylazetidine. While seemingly simple, computational studies could provide the pKa value of the conjugate acid, offering insight into the basicity of the parent amine. Furthermore, the mechanism of reactions involving the free base, such as N-alkylation or N-acylation, could be explored computationally.

Finally, the formation of the azetidinium salt itself from a suitable precursor, such as a γ-haloamine, can be studied. nih.gov Computational modeling could elucidate the mechanism of the intramolecular cyclization, providing information on the transition state geometry and the energetics of the ring-closure step.

Transition State Analysis for Cyclization and Ring-Opening Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for understanding the intricacies of reactions involving strained ring systems like azetidines. nih.govresearchgate.net Transition state analysis allows researchers to elucidate the mechanistic pathways of cyclization and ring-opening reactions, providing a rationale for experimentally observed product distributions.

Cyclization Reactions: The formation of the azetidine ring often involves intramolecular nucleophilic substitution. Theoretical calculations can model the transition states for these cyclization processes. For instance, studies on the formation of azetidines from epoxy amines have utilized DFT calculations to compare the activation energies for the formation of four-membered azetidine rings versus five-membered pyrrolidine (B122466) rings. frontiersin.org These calculations have shown that the presence of a Lewis acid catalyst, such as a lanthanum (III) complex, can significantly influence the transition state energies, thereby favoring the formation of the azetidine ring, a phenomenon that might not be predicted by Baldwin's rules alone. frontiersin.orgacs.org The geometry of the transition states in these reactions often reveals a synchronous mechanism for the nucleophilic substitution. researchgate.net

Ring-Opening Reactions: The ring-opening of azetidinium ions, the protonated form of azetidines like this compound, is a key reaction for the synthesis of functionalized linear amines. nih.govresearchgate.net DFT calculations have been instrumental in rationalizing the regioselectivity of these reactions. researchgate.netresearchgate.net The attack of a nucleophile can occur at either the C2 or C4 position of the azetidinium ring. Transition state analysis reveals that the substitution pattern on the ring plays a crucial role in determining the preferred site of attack. For azetidinium ions with no substituent at the C4 position, nucleophilic attack and subsequent ring-opening generally occur regioselectively at C4. researchgate.net Conversely, for trisubstituted azetidinium ions bearing a methyl group at C4, a highly regioselective opening at C2 is observed. researchgate.net These computational findings are in good agreement with experimental results and help in understanding the underlying electronic and steric factors that govern the reaction pathway. researchgate.netresearchgate.net

The table below summarizes key findings from computational studies on transition states in azetidine chemistry.

| Reaction Type | System Studied | Computational Method | Key Finding |

| Intramolecular Cyclization | Epoxy amines | DFT | Lanthanum (III) catalyst lowers the transition state energy for azetidine formation compared to pyrrolidine formation. frontiersin.org |

| Nucleophilic Ring-Opening | Substituted Azetidinium Ions | DFT | The regioselectivity of ring-opening is highly dependent on the substitution pattern of the azetidinium ring. researchgate.net |

| SN2 Ring Formation | Oxiranes | Quantum Chemical | The formation of the four-membered azetidine ring can be kinetically favored over the thermodynamically more stable five-membered ring. acs.org |

Prediction of Regioselectivity and Stereoselectivity

Computational models are powerful tools for predicting the regioselectivity and stereoselectivity of organic reactions, including those involving azetidines. rsc.orgethz.ch These predictions are crucial for synthetic planning, allowing chemists to design reactions that yield the desired isomer with high selectivity.

Regioselectivity: As discussed in the context of transition state analysis, DFT calculations can accurately predict the regioselectivity of nucleophilic attack on substituted azetidinium ions. researchgate.netresearchgate.net By comparing the activation energies for attack at different carbon atoms of the ring, a clear preference for one regioisomer over the other can be established. For example, in the ring-opening of 2-(o-tolyl) derivative 2a with a fluoride (B91410) nucleophile, calculations correctly predicted that the attack would preferentially occur at the more substituted C2 position. researchgate.net

Stereoselectivity: The stereochemical outcome of reactions involving azetidines can also be predicted using computational methods. In the synthesis of 2-arylazetidines, quantum chemical investigations have been used to understand the diastereoselectivity of the reaction. acs.org These studies can elucidate the factors controlling whether the substituents on the newly formed ring will be in a cis or trans configuration. Furthermore, in reactions involving chiral catalysts, computational modeling can help to rationalize the observed enantioselectivity. chemrxiv.org For instance, in the enantioselective ring-opening of 3-substituted azetidines catalyzed by a chiral squaramide, computational evidence pointed to a network of electrostatic interactions as the basis for enantioinduction. chemrxiv.org

The following table presents examples of how computational predictions align with experimental observations in azetidine reactions.

| Reaction | Computational Prediction | Experimental Observation |

| Nucleophilic ring-opening of C4-unsubstituted azetidinium ions | Regioselective opening at C4 | Regioselective opening at C4 is observed. researchgate.net |

| Nucleophilic ring-opening of C4-methyl substituted azetidinium ions | Highly regioselective opening at C2 | Highly regioselective opening at C2 is observed. researchgate.net |

| Base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles | Proposed mechanism for diastereoselectivity | High diastereoselectivity is achieved in the α-alkylation. researchgate.net |

Predictive Modeling for Novel Azetidine Derivatives

The development of predictive computational models is a rapidly advancing field that holds immense promise for the design of novel azetidine derivatives with desired properties. rsc.orgnih.gov These models can leverage data from known compounds to predict the characteristics of yet-to-be-synthesized molecules, thereby accelerating the discovery process.

Machine learning (ML) models are increasingly being used to predict various aspects of chemical reactions, including regioselectivity and site-selectivity. rsc.orgethz.chnih.gov By training on large datasets of reactions, these models can learn the complex relationships between substrate structure, reagents, and reaction outcomes. For C(sp³)–H functionalization reactions, which are relevant for modifying the azetidine scaffold, ML models have been developed to predict the site of reaction. nih.gov These models use molecular features to describe the local environment of each C–H bond and predict its reactivity.

Furthermore, predictive models can be developed to estimate the biological activity or other properties of novel azetidine derivatives. For example, computational models have been created to predict the neurotoxicity of chemicals based on their molecular structure. nih.gov Such models could be adapted to screen virtual libraries of azetidine compounds for potential therapeutic applications or to identify derivatives with undesirable properties early in the design phase. The use of molecular descriptors and fingerprints allows these models to capture the structural information relevant to the property being predicted. nih.gov

The table below outlines the types of predictive models and their potential applications in the context of azetidine chemistry.

| Model Type | Predicted Property | Application for Azetidine Derivatives |

| Machine Learning (Regioselectivity) | Site of C–H functionalization | Guiding the selective late-stage functionalization of complex azetidine-containing molecules. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., neurotoxicity) | Virtual screening of novel azetidine derivatives to prioritize synthesis and testing. nih.gov |

| Molecular Transformer | Reaction Outcome | Predicting the products of reactions involving azetidines, aiding in synthesis planning. nih.gov |

Advanced Applications in Contemporary Organic Chemistry Research

Application as Chiral Scaffolds and Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is typically recovered for reuse after guiding the formation of the desired stereoisomer. wikipedia.org Azetidine (B1206935) derivatives, including those derived from 2,2-dimethylazetidine (B3375242), have been explored for their potential as chiral auxiliaries.

In one study, (S)-1-phenylethylamine was utilized as a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org The absolute configuration of one of the products was confirmed by X-ray crystallography. rsc.org Furthermore, chiral auxiliaries based on C2-symmetric azetidines were prepared, and their propionamides underwent asymmetric alkylation. rsc.org

The conformational rigidity of the azetidine ring can provide a well-defined steric environment, influencing the facial selectivity of reactions on the attached substrate. This principle is fundamental to the design of effective chiral auxiliaries. The development of new and efficient chiral phosphorus ligands with novel structural motifs, for instance, remains a highly desirable area of research in asymmetric catalysis. nih.gov

Design of Conformationally Constrained Molecular Probes for Chemical Biology Studies

The conformationally restricted nature of the azetidine ring makes it an attractive scaffold for the design of molecular probes used in chemical biology. By incorporating the 2,2-dimethylazetidine moiety, researchers can create analogues of biologically active molecules with reduced conformational flexibility. This can lead to a better understanding of ligand-receptor interactions and the bioactive conformation of a molecule.

A notable example is the development of lysergic acid 2,4-dimethylazetidide (LSZ), a rigid analogue of N,N-diethyllysergamide (LSD). wikipedia.org This compound was designed to map the binding orientation of the diethylamide group at the serotonin (B10506) 5-HT2A receptor. wikipedia.orgnih.gov The (S,S)-(+) isomer of LSZ was found to be the most active, exhibiting slightly higher potency than LSD in drug discrimination tests in rats. wikipedia.org This suggests that the N,N-diethyl groups of LSD adopt a specific conformation for optimal binding, which can be mimicked by the dimethylazetidine ring. nih.gov The incorporation of isomeric dialkylazetidines is a useful strategy for modeling the active conformations of dialkylamines and dialkylamides in other biologically active molecules. nih.gov

The synthesis of such probes often involves multi-step sequences. For instance, the synthesis of novel heterocyclic amino acid derivatives containing azetidine rings has been achieved through methods like the Horner-Wadsworth-Emmons reaction followed by aza-Michael addition. nih.govmdpi.com These synthetic strategies allow for the diversification of the azetidine scaffold to create a library of molecular probes. nih.govmdpi.com

| Probe Molecule | Biological Target | Key Finding |

| Lysergic acid 2,4-dimethylazetidide (LSZ) | Serotonin 5-HT2A receptor | The (S,S)-(+) isomer is slightly more potent than LSD, revealing the optimal binding conformation. wikipedia.org |

Role in the Synthesis of Non-Natural Amino Acid Analogues

Non-natural amino acids are valuable tools in protein engineering and peptidomimetics, as their incorporation can induce specific secondary structures and enhance biological activity. acs.org Azetidine-based amino acids, in particular, are of interest due to their ability to introduce conformational constraints into peptide chains. acs.org

The synthesis of azetidine-2-carboxylic acid derivatives often involves the cyclization of a suitably protected α-amino acid with a leaving group in the γ-position. acs.org Recent strategies have also focused on the C-H activation of pre-existing azetidine rings to introduce functionality. acs.org

A simple and practical two-step procedure has been developed for the synthesis of enantioenriched four-membered amino acids through the formation of 2-azetinylcarboxylic acid intermediates. acs.org These intermediates can be reduced using palladium or chiral ruthenium complexes to yield saturated amino acids. acs.org The resulting azetidine-containing amino acids can then be incorporated into di- and tripeptides. acs.org For example, an enantioenriched azetidinyl moiety was deprotected with trifluoroacetic acid (TFA) and coupled with an L-serine derivative to form a tripeptide in high yield and enantiopurity. acs.org

The synthesis of novel heterocyclic amino acid derivatives containing azetidine rings has also been achieved through the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. nih.govmdpi.com Further diversification can be achieved through Suzuki-Miyaura cross-coupling reactions. nih.govmdpi.com

Exploration in Polymer Chemistry and Materials Science

The strained four-membered ring of azetidines makes them susceptible to cationic ring-opening polymerization. researchgate.net This property allows for the synthesis of poly(azetidine)s, which are polymers with a repeating azetidine unit in the backbone or as a pendant group. researchgate.net The polymerization of azetidine and its N-alkyl derivatives can, in some cases, proceed via a "living" polymerization mechanism, which allows for precise control over the polymer's molecular weight and architecture. researchgate.net

The rate of polymerization is influenced by the substituents on the azetidine ring. The resulting polymers can possess unique properties and applications. For example, polymers with pendant azetidinium substituents have been synthesized and their chemical properties and applications explored. researchgate.net

The inherent strain of the azetidine ring also makes it a promising scaffold for energetic materials. researchgate.net While much of the historical focus has been on trinitroazetidine (TNAZ), the development of new synthetic methods allows for the creation of a wider range of azetidine-based energetic materials with tunable properties. researchgate.net Photochemical strategies, for instance, have been employed to synthesize various regio- and stereoisomers of substituted azetidines. researchgate.net

| Monomer/Building Block | Polymerization/Application Area | Key Feature |

| Azetidine and N-alkylazetidines | Cationic ring-opening polymerization | Can lead to "living" polymers. researchgate.net |

| Azetidinium salts | Nucleophilic ring-opening polymerization | Forms polymers with azetidinium end groups. researchgate.net |

| Substituted azetidines | Energetic materials | High ring strain contributes to energetic properties. researchgate.net |

Conclusion and Future Directions in 2,2 Dimethylazetidine Hydrochloride Research

Summary of Key Academic Findings and Contributions

Azetidines are recognized as crucial intermediates and structural motifs in a variety of chemical contexts. magtech.com.cn Their reactivity is largely influenced by a ring strain of approximately 25.4 kcal/mol, a value intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.orgresearchgate.net This inherent strain makes the azetidine (B1206935) ring susceptible to cleavage under specific conditions, a property that chemists can exploit for synthetic purposes. rsc.org

The principal academic contribution of 2,2-Dimethylazetidine (B3375242) hydrochloride is its role as a foundational building block for the synthesis of more elaborate molecules. The gem-dimethyl substitution at the C2 position provides steric bulk and influences the molecule's conformational properties, which can be strategically utilized in the design of novel chemical entities. Azetidines, in general, are considered "privileged" motifs in medicinal chemistry due to their ability to impart desirable properties such as three-dimensionality, metabolic stability, and potential for use as bioisosteres for other cyclic systems. rsc.orgnih.gov

Below is a table summarizing the key properties of the compound.

Table 1: Properties of 2,2-Dimethylazetidine Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1088884-71-2 |

| Molecular Formula | C₅H₁₂ClN |

| Molecular Weight | 121.61 g/mol |

| IUPAC Name | 2,2-dimethylazetidine;hydrochloride |

| SMILES | CC1(C)CCN1.Cl |

Data sourced from multiple chemical suppliers and databases. achemblock.comchemicalbook.com

Unresolved Challenges and Persistent Research Questions

Despite their utility, the synthesis and manipulation of azetidines, including 2,2-dimethylazetidine, are fraught with challenges. The primary obstacle remains the construction of the strained four-membered ring. researchgate.netmedwinpublishers.com This synthetic difficulty has historically limited the availability and exploration of diverse azetidine derivatives compared to their less strained five- and six-membered counterparts like pyrrolidines and piperidines. rsc.orgthescience.dev

Key unresolved questions in the field include:

Influence of Substitution: How does the gem-dimethyl group in 2,2-dimethylazetidine specifically alter the ring strain, conformational dynamics, and reactivity compared to the unsubstituted azetidine parent ring or isomers like 2,4-dimethylazetidine (B2808748)? A quantitative understanding of these substituent effects is crucial for predictive synthesis and design.

Selective Functionalization: The development of methods for the direct and site-selective functionalization of the azetidine ring's C-H bonds, without inducing ring cleavage, remains a significant challenge. While progress has been made with metallated azetidines, achieving high selectivity, especially in complex molecular settings, continues to be a research focus. nih.gov

Stereocontrolled Synthesis: The creation of chiral, substituted azetidines with precise control over stereochemistry is a persistent challenge. Efficient and scalable enantioselective methods are needed to unlock the full potential of these compounds as chiral auxiliaries and in stereospecific drug design.

The following table contextualizes the synthetic challenge by comparing the ring strain of azetidine with related cyclic amines.

Table 2: Ring Strain Comparison of Saturated Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~26.7 |

| Azetidine | 4 | ~25.2 - 25.4 |

| Pyrrolidine (B122466) | 5 | ~5.8 |

| Piperidine | 6 | ~0 |

Data highlights the significant strain energy that must be overcome in azetidine synthesis. researchgate.net

Emerging Trends and Prospective Methodologies in Azetidine Chemistry

In response to the synthetic challenges, chemists have developed innovative methodologies to access and functionalize the azetidine core. These emerging trends are paving the way for more widespread use of compounds like this compound.

Photochemical Methods: A significant advance is the use of [2+2] photocycloaddition reactions, such as the aza-Paterno-Büchi reaction, which can form the azetidine ring. magtech.com.cn Modern iterations employ visible light and iridium-based photocatalysts to promote the reaction under milder conditions, expanding the substrate scope and functional group tolerance. rsc.org

Computational Guidance: A paradigm shift is underway from traditional trial-and-error synthesis to computationally guided approaches. Researchers have successfully used computational models to predict which molecular precursors will react to form azetidines via photocatalysis, thereby increasing the efficiency and success rate of synthetic efforts. thescience.dev

Strain-Release Strategies: Novel synthetic routes that leverage strain release are gaining traction. For instance, the functionalization of highly strained azabicyclo[1.1.0]butanes allows for the controlled opening of the bicyclic system to generate a variety of substituted azetidines. rsc.org

Direct Functionalization via Metallation: The direct functionalization of the azetidine ring using organometallic intermediates is a powerful strategy. nih.gov The interplay between substituents on the nitrogen and carbon atoms can direct metallation to a specific site, allowing for the subsequent introduction of various functional groups with high regioselectivity. nih.gov

Interdisciplinary Research Opportunities Involving this compound

The unique properties of the azetidine ring open up numerous avenues for interdisciplinary research, where this compound can serve as a valuable chemical probe and building block.

Medicinal Chemistry and Chemical Biology: Azetidines are increasingly incorporated into drug candidates to enhance properties like potency, selectivity, and metabolic stability. rsc.orgmedwinpublishers.com A compelling research direction is to use conformationally constrained azetidines to map the binding pockets of biological targets. For example, isomeric 2,4-dimethylazetidines were incorporated into lysergic acid to create rigid analogues of LSD, which helped to elucidate the optimal binding conformation at the serotonin (B10506) 5-HT₂A receptor. nih.govwikipedia.org Similarly, 2,2-dimethylazetidine could be used to create rigid analogues of other biologically active dialkylamines or amides, providing critical insights into structure-activity relationships.

Materials Science and Polymer Chemistry: The considerable ring strain of azetidines makes them attractive monomers for ring-opening polymerization (ROP). rsc.orgrsc.org This suggests that 2,2-dimethylazetidine could be a precursor for novel polymers with unique physical and chemical properties. The gem-dimethyl group would likely influence the polymer's characteristics, such as its glass transition temperature and solubility.

Asymmetric Catalysis: Chiral, non-racemic azetidines can be employed as chiral auxiliaries or ligands in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds. magtech.com.cn Developing stereoselective syntheses of 2,2-dimethylazetidine derivatives could lead to new catalysts for a range of chemical transformations.

Q & A

Q. What are the optimal synthesis methods for 2,2-Dimethylazetidine hydrochloride in laboratory settings?

- Methodological Answer : The synthesis typically involves alkylation or cyclization reactions under acidic conditions. For example, reacting dimethylamine derivatives with chloroalkanes in the presence of hydrochloric acid, with strict control of temperature (0–5°C) and stoichiometric ratios to minimize by-products . A two-step protocol may include:

Formation of the azetidine ring via intramolecular cyclization.

Hydrochloride salt precipitation using anhydrous HCl in methanol.

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (cyclization) |

| pH | 1–2 (acidic) |

| Reaction Time | 12–24 hours |

Q. How can researchers ensure high purity during purification of this compound?

- Methodological Answer : Recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) at low temperatures (4°C) enhances purity by removing unreacted amines. Alternatively, column chromatography with silica gel (eluent: dichloromethane/methanol 9:1) resolves polar impurities . Monitor purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .

Q. What characterization techniques are recommended for confirming structural integrity?

- Methodological Answer : Use a combination of:

- NMR : and NMR to confirm methyl group integration and azetidine ring geometry.

- FT-IR : Peaks at 2500–2800 cm (N–H) and 1450–1500 cm (C–N stretching).

- Mass Spectrometry : ESI-MS in positive mode for [M+H] or [M+Cl] adducts.

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages .

Advanced Research Questions

Q. How can enantiomerically pure forms of this compound be synthesized?

- Methodological Answer : Chiral resolution involves:

Chiral Auxiliary Approach : React racemic mixtures with enantiopure carboxylic acids (e.g., L-tartaric acid) to form diastereomeric salts, separable via fractional crystallization .

Asymmetric Catalysis : Use palladium-catalyzed cyclization with chiral ligands (e.g., BINAP) to favor one enantiomer .

Example : A 2019 study achieved >95% enantiomeric excess (ee) using (R)-BINAP/Pd(OAc) .

Q. What advanced analytical techniques resolve contradictions in spectroscopic data for derivatives?

- Methodological Answer : Discrepancies in NMR splitting patterns or MS fragmentation can arise from conformational flexibility or salt dissociation. Address this via:

Q. How does this compound’s reactivity compare to similar azetidines in nucleophilic substitutions?

- Methodological Answer : The steric hindrance from dimethyl groups reduces reactivity compared to unsubstituted azetidines. Kinetic studies show:

| Compound | Relative Rate (vs. Azetidine) |

|---|---|

| 2,2-Dimethylazetidine HCl | 0.3–0.5 |

| 3-Methylazetidine HCl | 1.2 |

| This is attributed to restricted ring puckering and transition-state access . |

Q. What experimental strategies study pharmacokinetic properties in preclinical models?

- Methodological Answer :

Q. How to design stability studies for long-term storage under varying conditions?

- Methodological Answer : Follow ICH guidelines:

| Condition | Parameters |

|---|---|

| Accelerated | 40°C/75% RH, 6 months |

| Long-Term | 25°C/60% RH, 24 months |

| Monitor degradation via HPLC for hydrolysis by-products (e.g., azetidine ring opening) . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.